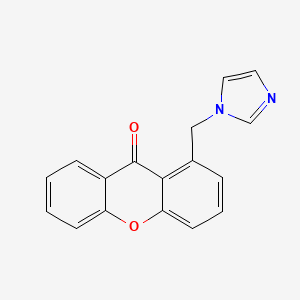
1-Imidazol-1-ylmethylxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Imidazol-1-ylmethylxanthen-9-one is a compound that features a unique structure combining the imidazole and xanthene moieties Imidazole is a five-membered ring containing two nitrogen atoms, while xanthene is a tricyclic compound with a central oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Imidazol-1-ylmethylxanthen-9-one typically involves the condensation of imidazole derivatives with xanthene precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Imidazol-1-ylmethylxanthen-9-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the imidazole ring, leading to different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazole and xanthene derivatives, which can have different chemical and biological properties.
Scientific Research Applications
1-Imidazol-1-ylmethylxanthen-9-one has a wide range of applications in scientific research:
Mechanism of Action
1-Imidazol-1-ylmethylxanthen-9-one can be compared with other similar compounds, such as:
1,3-Diazole: Another imidazole derivative with similar chemical properties but different biological activities.
Xanthene Derivatives: Compounds like fluorescein and rhodamine, which share the xanthene core but have different functional groups and applications.
Uniqueness: The combination of the imidazole and xanthene moieties in this compound gives it unique chemical properties, making it a versatile compound for various applications.
Comparison with Similar Compounds
- 1,3-Diazole
- Fluorescein
- Rhodamine
- Benzimidazole derivatives
Properties
Molecular Formula |
C17H12N2O2 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
1-(imidazol-1-ylmethyl)xanthen-9-one |
InChI |
InChI=1S/C17H12N2O2/c20-17-13-5-1-2-6-14(13)21-15-7-3-4-12(16(15)17)10-19-9-8-18-11-19/h1-9,11H,10H2 |
InChI Key |
FJYGKMHQKKRCON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3O2)CN4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















